molecular formula C13H25NO B12893653 4-Quinolinol, 4-ethyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha,8abeta)- CAS No. 20422-68-8

4-Quinolinol, 4-ethyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha,8abeta)-

Cat. No.: B12893653
CAS No.: 20422-68-8
M. Wt: 211.34 g/mol
InChI Key: UKBFFPGRVCZRQZ-UHFFFAOYSA-N
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Description

4-ethyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol is a complex organic compound belonging to the class of quinolines This compound is characterized by its unique structure, which includes an ethyl group, two methyl groups, and a hydroxyl group attached to an octahydroquinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-ethyl-1,2-dimethylcyclohexanone with an amine, followed by cyclization, can yield the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 4-ethyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, resulting in a fully saturated quinoline derivative.

    Substitution: The ethyl and methyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated quinoline derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-ethyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding with biological molecules, potentially affecting enzyme activity or receptor binding. The compound’s structure may also enable it to interact with cellular membranes, influencing cell signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol is unique due to its specific combination of functional groups and its octahydroquinoline backbone

Properties

CAS No.

20422-68-8

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

4-ethyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol

InChI

InChI=1S/C13H25NO/c1-4-13(15)9-10(2)14(3)12-8-6-5-7-11(12)13/h10-12,15H,4-9H2,1-3H3

InChI Key

UKBFFPGRVCZRQZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(N(C2C1CCCC2)C)C)O

Origin of Product

United States

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